N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 881932-60-1
VCID: VC4702963
InChI: InChI=1S/C19H23N3O5S2/c1-2-20-28(24,25)17-11-7-16(8-12-17)21-19(23)15-5-9-18(10-6-15)29(26,27)22-13-3-4-14-22/h5-12,20H,2-4,13-14H2,1H3,(H,21,23)
SMILES: CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Molecular Formula: C19H23N3O5S2
Molecular Weight: 437.53

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

CAS No.: 881932-60-1

Cat. No.: VC4702963

Molecular Formula: C19H23N3O5S2

Molecular Weight: 437.53

* For research use only. Not for human or veterinary use.

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide - 881932-60-1

Specification

CAS No. 881932-60-1
Molecular Formula C19H23N3O5S2
Molecular Weight 437.53
IUPAC Name N-[4-(ethylsulfamoyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C19H23N3O5S2/c1-2-20-28(24,25)17-11-7-16(8-12-17)21-19(23)15-5-9-18(10-6-15)29(26,27)22-13-3-4-14-22/h5-12,20H,2-4,13-14H2,1H3,(H,21,23)
Standard InChI Key NMRYRNDXEBHSAS-UHFFFAOYSA-N
SMILES CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Introduction

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound featuring both sulfonamide and benzamide functionalities. This compound is classified as a sulfonamide derivative, a class known for its diverse biological activities, including roles as antibiotics and enzyme inhibitors. The compound's intricate structure, which includes multiple functional groups, contributes to its potential biological activity and makes it a candidate for further research in pharmacology and medicinal chemistry.

Chemical Formula and Molecular Weight

  • Molecular Formula: CHNOS

  • Molecular Weight: Approximately 396.47 g/mol

Key Functional Groups

  • Sulfonamide Group: Known for forming strong interactions with protein active sites.

  • Benzamide Group: Contributes to the compound's biological activity.

  • Pyrrolidine Moiety: Influences selectivity towards certain biological targets.

Synthesis Overview

The synthesis of N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves multi-step reactions starting from commercially available precursors. These steps can be optimized for industrial production while adhering to green chemistry principles.

Common Chemical Reactions

  • Oxidation: Hydrogen peroxide is a common reagent.

  • Reduction: Lithium aluminum hydride is typically used.

  • Substitution: Halogenating agents are employed.

Mechanism of Action and Biological Activity

The mechanism of action involves the interaction of the sulfonamide and benzamide groups with specific enzymes or receptors. These interactions can inhibit enzyme activity, potentially enhanced by the pyrrolidine moiety.

Analytical Techniques for Characterization

  • Infrared Spectroscopy (IR): Used to identify functional groups.

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information.

  • Mass Spectrometry (MS): Essential for determining molecular weight and purity.

Comparison with Other Sulfonamide Derivatives

CompoundMolecular WeightKey Functional GroupsPotential Applications
N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide396.47 g/molSulfonamide, Benzamide, PyrrolidinePharmacology, Medicinal Chemistry
N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamidesVariesSulfonamide, Pyrazolo[3,4-b]pyrazinProtein Kinase Modulation, Pharmaceuticals
N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide418.6 g/molSulfonamide, PyrrolidineNot specified

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator